D-4-Isopropylphenylalanine

Description

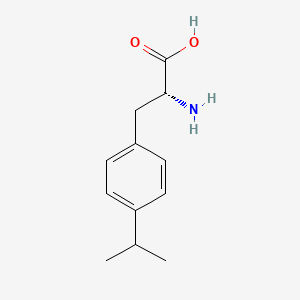

D-4-Isopropylphenylalanine is a non-natural aromatic amino acid derivative characterized by a phenylalanine backbone with a para-substituted isopropyl group on the phenyl ring. This structural modification confers unique steric and electronic properties, making it valuable in pharmaceutical and biochemical applications, such as peptide engineering and enzyme inhibition studies. Its D-configuration enhances metabolic stability compared to the L-form, a feature critical for drug design .

Properties

IUPAC Name |

(2R)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHRSNOITZHLJN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654417 | |

| Record name | 4-Propan-2-yl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755724-85-7 | |

| Record name | 4-Propan-2-yl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-4-Isopropylphenylalanine can be synthesized through various methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This enzymatic process is carried out in a recirculating packed-bed reactor, which enhances the operational stability and efficiency of the enzyme . The reaction conditions typically include a modified mesoporous silica support for enzyme immobilization and optimal pH and temperature settings to achieve high optical purity of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic resolution processes. The use of immobilized enzymes in packed-bed reactors allows for continuous production with high yield and purity. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: D-4-Isopropylphenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen. Reducing agents such as lithium aluminum hydride can be used.

Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

D-4-Isopropylphenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of synthetic peptides and as a research tool in biochemical studies

Mechanism of Action

The mechanism of action of D-4-Isopropylphenylalanine involves its interaction with specific enzymes and receptors in the body. As a chiral amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with neurotransmitter receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

D-4-Isopropylphenylalanine’s para-isopropyl group distinguishes it from other substituted phenylalanines and aromatic analogs:

The isopropyl group enhances lipophilicity (logP ~2.8 estimated) compared to unmodified phenylalanine (logP ~1.4), favoring membrane permeability. However, this bulkiness may reduce binding affinity in sterically sensitive targets, contrasting with smaller substituents like methyl (-CH₃) in tofenamic acid .

Comparison with Halogenated Analogs

Halogenated phenylalanines (e.g., 4-iodophenylalanine) and patent-derived compounds like Reference Example 5 (EP 4 374 877 A2) exhibit distinct electronic profiles:

- Electron-Withdrawing Effects : Halogens (e.g., -I, -CF₃) increase electrophilicity, enhancing interactions with electron-rich enzyme pockets. In contrast, the isopropyl group’s electron-donating nature may stabilize charge-transfer complexes .

- Bioactivity : Fluorinated analogs (e.g., 4-(trifluoromethyl)aniline derivatives) show enhanced metabolic resistance but risk toxicity, whereas the isopropyl group balances stability and biocompatibility .

Backbone Modifications: Amino Acid vs. Diphenylamine

Compared to diphenylamine analogs (e.g., 4,4'-(propane-2,2-diyl)diphenol), this compound’s amino acid backbone enables peptide incorporation, a critical advantage for targeting proteolytic enzymes or receptors.

Biological Activity

D-4-Isopropylphenylalanine (D-iPrPhe) is a chiral amino acid derivative of phenylalanine, characterized by the presence of an isopropyl group at the para position of the phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry, protein synthesis, and enzyme interactions due to its unique structural properties and biological activities.

This compound has the chemical formula C12H17NO2, and its synthesis typically involves asymmetric resolution processes. One common method utilizes immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis, which allows for efficient production with high yields and purity. The compound's unique isopropyl substitution provides distinct steric and electronic characteristics, influencing its reactivity and interactions with biological molecules.

This compound's biological activity is primarily attributed to its incorporation into peptides and proteins, where it can modulate structure and function. Its interaction with specific enzymes and receptors may influence various biochemical pathways, such as neurotransmitter signaling.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Protein Synthesis : D-iPrPhe serves as a building block in the synthesis of polypeptides, impacting protein conformation and function.

- Enzyme Interactions : It has been studied for its role in enzyme catalysis and as a substrate or inhibitor for various transporters, notably the L-type amino acid transporter 1 (LAT1) .

- Therapeutic Potential : Research indicates potential applications in drug development, particularly as a precursor for therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| L-Phenylalanine | Natural enantiomer of phenylalanine | Commonly found in proteins; essential amino acid. |

| D-Phenylalanine | Enantiomer with similar properties | Exhibits different biological activity compared to L-Phe. |

| 4-Methylphenylalanine | Methyl group at para position | Similar applications but different steric effects. |

| This compound | Isopropyl group at para position | Unique steric properties influencing enzyme interactions. |

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- LAT1 Transporter Studies : Research on LAT1 has shown that D-iPrPhe can act as both a substrate and an inhibitor, affecting amino acid transport across the blood-brain barrier. Inhibition studies demonstrated that larger lipophilic groups enhance binding affinity but may reduce transport capacity .

- Protein Engineering Applications : D-iPrPhe has been utilized in designing peptides with enhanced stability and specificity, showcasing its utility in synthetic biology .

- In Vitro Assays : Various assays have been conducted to evaluate the efficacy of D-iPrPhe in modulating enzyme activity. For instance, studies indicated that modifications at the meta position of phenylalanine derivatives could enhance substrate activity significantly compared to their parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.